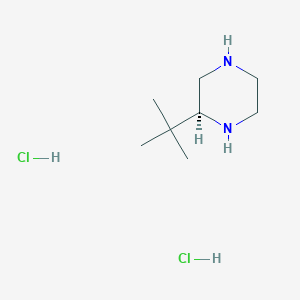

(S)-2-(tert-Butyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

(2S)-2-tert-butylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-8(2,3)7-6-9-4-5-10-7;;/h7,9-10H,4-6H2,1-3H3;2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVAHPAJPGKVHW-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNCCN1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1CNCCN1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Asymmetric Catalysis and Organic Transformations

Chiral Organocatalysis with (S)-2-(tert-Butyl)piperazine Dihydrochloride (B599025) and its Analogs

Chiral piperazines and related diamine structures are effective organocatalysts, activating substrates through the formation of chiral intermediates such as enamines or iminium ions, or by acting as chiral Brønsted or Lewis bases.

The Michael addition, a fundamental carbon-carbon bond-forming reaction, can be rendered enantioselective through the use of chiral organocatalysts. Chiral diamines, structurally related to the piperazine (B1678402) core, are known to catalyze these reactions effectively. For instance, chiral bifunctional acid-base catalysts, often incorporating a diamine or amine moiety, have been successfully used in the sulfa-Michael addition of thiols to cyclobutenes, yielding thio-substituted cyclobutanes with high diastereoselectivity and enantioselectivity (up to 99.7:0.3 er). nih.gov While specific data for (S)-2-(tert-Butyl)piperazine dihydrochloride in this context is not detailed, the success of related structures highlights the potential of the chiral piperazine scaffold. The reaction is versatile, accommodating a range of thiols and cyclobutene (B1205218) derivatives. nih.gov

The general principle involves the activation of the Michael acceptor by the catalyst, allowing for a stereocontrolled nucleophilic attack by the Michael donor. The catalyst's chiral environment dictates the facial selectivity of the addition, leading to one enantiomer being formed preferentially.

Table 1: Representative Organocatalyzed Enantioselective Sulfa-Michael Addition

| Michael Donor | Michael Acceptor | Catalyst | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 4-methoxythiophenol | N-acyl-oxazolidinone-substituted cyclobutene | Chinchona-based squaramide | 95 | 99.7 : 0.3 |

| Thiophenol | N-acyl-oxazolidinone-substituted cyclobutene | Chinchona-based squaramide | 91 | 99.5 : 0.5 |

| 4-chlorothiophenol | N-acyl-oxazolidinone-substituted cyclobutene | Chinchona-based squaramide | 92 | 99.6 : 0.4 |

Data synthesized from findings on chiral bifunctional catalysis. nih.gov

The enantioselective addition of organometallic reagents, such as dialkylzincs, to aldehydes is a powerful method for synthesizing chiral secondary alcohols. wikipedia.org This transformation is typically catalyzed by chiral ligands that coordinate to the zinc atom, creating a chiral environment around the reactive species. Chiral amino alcohols and diamines are among the most effective ligands for this purpose. wikipedia.orgresearchgate.net

Although direct catalytic data for this compound is not specified, analogous chiral ligands have demonstrated high efficacy. For example, chiral oxazoline-based ligands derived from amino alcohols facilitate the addition of diethylzinc (B1219324) to various aromatic aldehydes with excellent yields and high enantiomeric excess (ee). researchgate.net The reaction's success is sensitive to the solvent and catalyst loading, with toluene (B28343) often being the solvent of choice. researchgate.net The steric and electronic properties of the chiral ligand are critical in achieving high levels of asymmetric induction. wikipedia.org

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde with a Chiral Oxazoline Ligand

| Ligand Loading (mol %) | Copper Salt | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 10 | Cu(OAc)₂·H₂O | Methylene chloride | 74 | 80 |

| 20 | Cu(OAc)₂·H₂O | Toluene | 79 | 87 |

| 20 | Cu(OTf)₂ | Toluene | 83 | 94 |

| 10 | Cu(OTf)₂ | Toluene | 85 | 96 |

This table illustrates the performance of a representative chiral ligand in the title reaction. researchgate.net

The utility of the chiral piperazine framework extends to other organocatalytic transformations. For instance, the α-sulfenylation of substituted piperazine-2,5-diones has been achieved using cinchona alkaloids as Lewis base catalysts. nih.gov This methodology provides a direct route to introduce sulfur functionality, which is a key step toward the synthesis of complex natural products like epidithiodiketopiperazines. nih.gov

Furthermore, novel one-pot, three-step procedures have been developed for the enantioselective synthesis of C2-functionalized, N-protected piperazines using commercial organocatalysts like (2R,5R)-2,5-diphenylpyrrolidine. This approach avoids reliance on the chiral pool and allows access to either enantiomer of the desired product by selecting the appropriate catalyst enantiomer, achieving good to excellent enantioselectivity (55–98% ee). nih.gov

Chiral Ligand Development in Metal-Catalyzed Asymmetric Reactions

Derivatives of (S)-2-(tert-Butyl)piperazine are highly valuable as chiral ligands in metal-catalyzed reactions. The piperazine nitrogen atoms act as effective coordination sites for a variety of transition metals, and the inherent chirality of the ligand backbone transfers stereochemical information during the catalytic cycle.

Palladium catalysis is a cornerstone of modern organic synthesis, and chiral ligands are essential for rendering these transformations asymmetric. Chiral piperazines and their precursors, piperazin-2-ones, are valuable targets that can be synthesized using palladium-catalyzed methods.

A notable application is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral disubstituted piperazin-2-ones. rsc.orgdicp.ac.cn Using a palladium catalyst, such as Pd(OCOCF₃)₂, in combination with a chiral bisphosphine ligand like (R)-TolBINAP, a variety of 5,6-disubstituted pyrazin-2-ols can be hydrogenated to yield the corresponding piperazin-2-ones with high yields (up to 95%) and excellent enantioselectivities (up to 90% ee). dicp.ac.cn These products can be further converted into chiral piperazines without any loss of optical purity, demonstrating the practical utility of this method. rsc.orgdicp.ac.cn

Table 3: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols | Substrate (Ar group) | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | | :--- | :--- | :--- | :--- | :--- | | Phenyl | (R)-TolBINAP | 93 | 90 | | 4-Methylphenyl | (R)-TolBINAP | 95 | 89 | | 4-Methoxyphenyl | (R)-TolBINAP | 95 | 88 | | 4-Trifluoromethylphenyl | (R)-TolBINAP | 95 | 85 | | 2-Naphthyl | (R)-TolBINAP | 95 | 88 | Data from the hydrogenation of 5-Aryl-6-methylpyrazin-2-ols. dicp.ac.cn

Additionally, palladium catalysis enables the modular synthesis of highly substituted piperazines. A process involving the coupling of propargyl units with various diamine components provides access to diverse nitrogen heterocycles with high regio- and stereochemical control. acs.org

Rhodium catalysts are particularly effective for asymmetric hydrogenation reactions. A landmark application involving a structure closely related to the title compound is the synthesis of (S)-piperazine-2-tert-butylcarboxamide, a key intermediate in the preparation of the HIV protease inhibitor Indinavir. princeton.edu

The synthesis was achieved through the asymmetric hydrogenation of the corresponding tetrahydropyrazine (B3061110) precursor. Using a rhodium catalyst complexed with the chiral ligand (R)-BINAP, specifically [(R)-BINAP(COD)Rh]TfO, the desired piperazine product was obtained in an outstanding 96% yield and 99% enantiomeric excess. princeton.edu This result underscores the exceptional level of stereocontrol that can be achieved when a chiral piperazine-related substrate is paired with a powerful rhodium-based catalytic system.

Iridium-Catalyzed Asymmetric Reactions

A thorough literature search did not yield specific examples of ligands derived from (S)-2-(tert-butyl)piperazine being employed in iridium-catalyzed asymmetric reactions. While iridium catalysis is a powerful tool for various transformations, including hydrogenation and C-H activation, the role of this particular piperazine derivative as a controlling chiral ligand is not documented in the available research. cas.orgnih.govrsc.orgchimia.chrsc.orgsumitomo-chem.co.jp

Copper-Catalyzed Asymmetric Reactions

Similarly, there is no specific information on the use of (S)-2-(tert-butyl)piperazine or its derivatives as chiral ligands in copper-catalyzed asymmetric reactions, such as conjugate additions, alkylations, or cyclopropanations. nih.govnih.govbohrium.comnih.govmdpi.com The field heavily relies on other classes of nitrogen- and phosphorus-based ligands to achieve high stereoselectivity.

Design and Synthesis of Novel Piperazine-Based Ligands

The synthesis of chiral piperazine scaffolds is a topic of interest in medicinal chemistry and materials science. General methods often start from chiral precursors like amino acids or employ resolution techniques. clockss.orgresearchgate.net For instance, other complex chiral piperazines have been synthesized from starting materials like S-phenylalanine. clockss.org However, specific strategies detailing the design and synthesis of novel catalytic ligands starting from the (S)-2-(tert-butyl)piperazine scaffold are not described in the literature. The primary synthetic context for related structures, such as (S)-piperazine-2-tert-butylcarboxamide, is as a chiral intermediate for active pharmaceutical ingredients rather than as a precursor to catalytic ligands. princeton.edu

Role as a Chiral Auxiliary in Stereoselective Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Well-known auxiliaries include Evans oxazolidinones, pseudoephedrine, and sulfinamides. osi.lv There are no available scientific reports that describe the use of this compound as a chiral auxiliary to direct stereoselective transformations.

Development of Stereoselective Reagents Incorporating this compound Scaffolds

The development of new stereoselective reagents is crucial for advancing organic synthesis. This can involve incorporating a chiral scaffold into a reagent to control the stereochemistry of a particular transformation. Based on the available data, there is no evidence of stereoselective reagents that have been developed using the this compound framework for broader use in asymmetric synthesis.

Table of Compounds Mentioned

Since no specific reactions or compounds related to the application of this compound could be detailed, a corresponding data table cannot be generated.

Mechanistic Investigations of Reactions Involving S 2 Tert Butyl Piperazine Dihydrochloride

Elucidation of Reaction Pathways and Intermediates

Understanding the precise sequence of bond-forming and bond-breaking events, along with the transient species formed during a reaction, is fundamental to catalyst and process optimization. For reactions involving (S)-2-(tert-Butyl)piperazine dihydrochloride (B599025) and its derivatives, mechanistic studies have spanned asymmetric hydrogenation, photocatalysis, and organocatalysis.

Mechanistic Studies of Asymmetric Hydrogenation Processes

Asymmetric hydrogenation is a powerful method for establishing stereocenters, and piperazine (B1678402) precursors are often substrates in these reactions. The synthesis of (S)-piperazine-2-tert-butylcarboxamide, a key intermediate for the HIV protease inhibitor Indinavir, is achieved through the asymmetric hydrogenation of a tetrahydropyrazine (B3061110) precursor. nih.govprinceton.edu The mechanism of such reactions is highly dependent on the catalyst system employed, typically involving a transition metal and a chiral ligand.

In rhodium-catalyzed systems, such as those using [(R)-BINAP(COD)Rh]TfO, the reaction is believed to proceed through an "outer sphere" mechanism. nih.govdicp.ac.cn The key steps involve:

Activation of Hydrogen: The precatalyst reacts with molecular hydrogen (H₂) to form a reactive rhodium-dihydride species.

Substrate Coordination: The tetrahydropyrazine substrate coordinates to the chiral rhodium complex. The chiral ligand (e.g., BINAP) creates a sterically defined environment, forcing the substrate to bind in a specific orientation.

Hydrogen Transfer: The two hydride ligands are transferred to the C=N double bond of the substrate in a stepwise or concerted manner. This transfer occurs in the outer coordination sphere of the metal.

Product Release: The hydrogenated product, now a chiral piperazine derivative, dissociates from the complex, regenerating the catalyst for the next cycle.

The intermediates in this pathway are the active rhodium-dihydride catalyst and the catalyst-substrate complex. The structure of the diastereomeric catalyst-substrate intermediate is what ultimately determines the enantioselectivity of the product. clockss.org

| Catalyst System | Proposed Mechanism Type | Key Intermediates | Typical Outcome |

| [(R)-BINAP(COD)Rh]TfO | Outer Sphere | Rh-dihydride species, Catalyst-substrate complex | High enantioselectivity (e.g., 99% ee for (S)-piperazine derivative) nih.govprinceton.edu |

| Ru(II)/BINAP | Inner Sphere | Ru-monohydride, Metal-enamide complex | High efficiency for various substrates clockss.org |

| Palladium/Chiral Ligand | Dynamic Kinetic Resolution | 1,6-dihydropyrazin-2(3H)-one, 4,5-dihydropyrazin-2(3H)-one | Access to chiral piperazin-2-ones dicp.ac.cn |

Mechanistic Studies of Photocatalytic Reactions

Photocatalysis offers a green and efficient alternative for organic transformations. While direct photocatalytic studies on (S)-2-(tert-Butyl)piperazine are limited, the mechanisms can be inferred from studies on related piperazine structures and general photocatalytic principles. mdpi.com One key pathway is metallaphotoredox catalysis, used for the synthesis of 2-arylpiperazines. nih.govacs.org

A general mechanism for a photocatalytic reaction involving a piperazine derivative can be outlined as follows:

Light Absorption: A photocatalyst, such as an iridium complex (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) or a semiconductor (e.g., TiO₂), absorbs light, promoting it to an excited state. mdpi.comacs.org

Electron Transfer/Radical Formation: The excited photocatalyst can initiate a single-electron transfer (SET) process. It can oxidize a reaction component (like the piperazine) to form a radical cation or reduce a component to form a radical anion. In aqueous systems with semiconductors, this process can generate highly reactive oxygen species (ROS) like hydroxyl (•OH) and superoxide (B77818) (O₂˙⁻) radicals. acs.orgacs.org

Reaction Cascade: These radical intermediates undergo further reactions. For instance, in C-H arylation, a piperazine radical cation might be trapped by an aryl species, leading to the final C-C bond formation after a series of steps. mdpi.com In degradation pathways, ROS can abstract hydrogen atoms or attack the piperazine ring, leading to ring-opening or functionalization. acs.org

Key intermediates in these pathways are the excited-state photocatalyst and various radical species (radical cations/anions, hydroxyl radicals). acs.org

Mechanistic Studies of Organocatalytic Cycles

Chiral piperazines and their derivatives can function as highly effective asymmetric organocatalysts. unl.pt They are particularly prominent in reactions involving aldehydes and ketones, where they operate through enamine or iminium ion catalysis. mdpi.com A well-studied example is the Michael addition of aldehydes to nitroalkenes catalyzed by chiral disubstituted piperazines. unl.pt

The organocatalytic cycle for this transformation involves the following steps:

Enamine Formation: The secondary amine of the chiral piperazine catalyst (e.g., (2S,5S)-2,5-dibenzylpiperazine) reacts with the aldehyde substrate to form a nucleophilic enamine intermediate. This is often the rate-determining step.

Stereoselective C-C Bond Formation: The enamine, guided by the chiral piperazine backbone, attacks the electrophilic nitroalkene from a specific face to minimize steric hindrance. This step establishes the new stereocenters. The transition state involves the enamine, the nitroalkene, and often an acidic co-catalyst that activates the electrophile.

Iminium Ion Formation: The resulting intermediate is an iminium ion.

Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by trace water in the system, releasing the final aldehyde product and regenerating the chiral piperazine catalyst, allowing it to enter a new cycle.

The crucial intermediates dictating the reaction's outcome are the chiral enamine and the diastereomeric transition state during the C-C bond formation step. unl.ptmdpi.com

Kinetic Studies of Catalytic Reactions

Kinetic studies provide quantitative insight into reaction rates, mechanisms, and the identification of rate-determining steps. For reactions involving piperazine, kinetic analyses have been performed to determine reaction orders and rate coefficients.

For example, the kinetics of the reaction between piperazine and hydroxyl radicals in atmospheric conditions were studied using the relative rate method in a simulation chamber. acs.org The rate coefficient (kOH-piperazine) was determined to be (2.8 ± 0.6) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 307 K. acs.org Such studies help model the atmospheric lifetime and transformation pathways of the compound.

In another study, the kinetics of carbon dioxide absorption into aqueous piperazine solutions were investigated. core.ac.uk The reaction was found to be first order in both CO₂ and piperazine. The second-order kinetic rate constant for the reaction 2PZ + CO₂ → PZCOO⁻ + PZH⁺ was determined, providing essential data for designing carbon capture systems. core.ac.uk Kinetic resolution of racemic piperazines using a chiral base like (+)-sparteine is another process where the relative rates of reaction for the two enantiomers lead to an enantioenriched product. nih.govacs.org

| Study Type | System Investigated | Key Kinetic Parameter Determined | Significance |

| Relative Rate Method | Piperazine + OH Radicals | Rate Coefficient (kOH) | Understanding atmospheric degradation pathways acs.org |

| Stirred Cell Absorption | CO₂ + Aqueous Piperazine | Second-Order Rate Constant (k₂) | Optimizing industrial gas scrubbing processes core.ac.uk |

| Kinetic Resolution | Racemic 2-Arylpiperazine + n-BuLi/(+)-sparteine | Selectivity Factor (S) | Method for asymmetric synthesis nih.gov |

Role of Stereochemistry and Chiral Information Transfer in Reaction Mechanisms

The transfer of chiral information from a catalyst to a substrate is the cornerstone of asymmetric catalysis. The rigid, C₂-symmetric structure of many piperazine-based catalysts and ligands derived from (S)-2-(tert-Butyl)piperazine is central to their effectiveness.

In asymmetric hydrogenation, the chiral ligand (e.g., (R)-BINAP) coordinates to the metal center, creating a chiral pocket. nih.govclockss.org The substrate is forced to coordinate in a low-energy diastereomeric transition state. The steric bulk of the ligand's substituents (e.g., phenyl groups in BINAP) blocks one face of the substrate's double bond, directing the hydride attack to the opposite, less hindered face. This enforced geometry directly translates the ligand's chirality to the product, resulting in high enantiomeric excess (ee), often exceeding 99%. nih.govprinceton.edu

Similarly, in organocatalysis, the chiral piperazine's substituents (e.g., tert-butyl or benzyl (B1604629) groups) dictate the facial selectivity of the enamine's attack. unl.pt The chair-like conformation of the piperazine ring places these substituents in pseudo-equatorial positions, effectively shielding one face of the enamine intermediate. The incoming electrophile (e.g., a nitroalkene) can only approach from the unshielded face, leading to the preferential formation of one enantiomer. The efficiency of this chiral information transfer is demonstrated by the high diastereoselectivities and enantioselectivities achieved. unl.pt

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for examining reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimentation alone. Methods like Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are used to study reactions involving piperazine derivatives. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to map the potential energy surface of a reaction. This allows for the calculation of the energies of reactants, products, intermediates, and, most importantly, transition states. By comparing the energy barriers of different possible pathways, researchers can predict the most likely reaction mechanism and understand the origin of chemo-, regio-, and stereoselectivity. For instance, DFT could be used to model the diastereomeric transition states in an asymmetric hydrogenation to explain why one enantiomer is formed preferentially.

Molecular Docking and Dynamics: These methods are especially useful for studying non-covalent interactions between a substrate and a catalyst or an enzyme. nih.govresearchgate.net In the context of a piperazine-based drug candidate, docking can predict the binding mode and affinity of the molecule within a protein's active site. researchgate.net For a catalytic reaction, these simulations can model the catalyst-substrate complex, revealing the key intermolecular interactions (e.g., hydrogen bonding, steric repulsion) that are responsible for chiral recognition and information transfer. Molecular dynamics simulations can further show how these interactions evolve over time, providing a more realistic model of the reaction environment.

| Computational Method | Application in Mechanistic Studies | Information Gained |

| Density Functional Theory (DFT) | Mapping reaction pathways, calculating transition state energies. | Reaction mechanism, origin of selectivity, activation energy barriers. |

| Molecular Docking | Predicting binding modes of ligands in catalyst/enzyme active sites. | Preferred substrate orientation, binding affinity, key non-covalent interactions. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulating the time-dependent behavior of molecular systems. | Stability of catalyst-substrate complexes, conformational changes during reaction. nih.gov |

Density Functional Theory (DFT) Calculations for Reaction Modeling

Density Functional Theory (DFT) has become a standard method for modeling organic reactions, providing valuable insights into transition state geometries, reaction energy barriers, and the electronic effects of substituents. mdpi.commdpi.com In the context of reactions involving chiral piperazines, DFT calculations can be employed to map out the potential energy surface of a reaction, identifying the lowest energy pathways that lead to the observed products.

While specific DFT studies on reactions with (S)-2-(tert-Butyl)piperazine dihydrochloride are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on similar chiral amines and piperazine-containing structures. A typical DFT study would involve the following steps:

Reactant and Catalyst Modeling: The three-dimensional structures of the reactants and the deprotonated form of (S)-2-(tert-Butyl)piperazine would be optimized to their lowest energy conformations.

Transition State Searching: For a given reaction, various possible transition state structures corresponding to different stereochemical pathways would be located. This is a critical step, as the relative energies of these transition states determine the stereoselectivity of the reaction.

Energy Profile Calculation: The energies of reactants, transition states, intermediates, and products would be calculated to construct a complete reaction energy profile. The difference in activation energies between the diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product.

For instance, in an alkylation reaction where (S)-2-(tert-Butyl)piperazine is used as a chiral auxiliary, DFT could be used to model the approach of the electrophile to the enamine intermediate. The calculations would likely show that steric hindrance from the bulky tert-butyl group directs the electrophile to a specific face of the molecule, leading to a lower energy transition state for the formation of one stereoisomer over the other.

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. mdpi.com Functionals like B3LYP and M06-2X are commonly used for organic reactions, and the inclusion of solvent effects, often through continuum models, is important for obtaining results that are comparable to experimental observations.

Table 1: Representative Energy Differences in DFT Calculations for Stereoselective Reactions

| Transition State | Relative Energy (kcal/mol) | Predicted Major Stereoisomer |

| TS-A (pro-R) | 0.0 | R |

| TS-B (pro-S) | +2.5 |

Note: This table is illustrative and represents typical energy differences found in DFT studies of stereoselective reactions. The values are not from a specific study on this compound.

Conformational Analysis and Stereoselectivity Prediction

The stereochemical outcome of a reaction involving a chiral molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is therefore a critical component in understanding and predicting stereoselectivity. For 2-substituted piperazines, the chair conformation is generally the most stable. nih.gov

A key conformational feature of 2-substituted piperazines is the preference for the substituent to occupy an axial position. nih.gov This preference is somewhat counterintuitive based on simple steric arguments for cyclohexane (B81311) rings, but it has been confirmed by both experimental and computational studies for 1-acyl and 1-aryl 2-substituted piperazines. nih.gov This axial preference has significant implications for stereoselectivity.

In the case of (S)-2-(tert-Butyl)piperazine, the bulky tert-butyl group in the axial position would effectively shield one face of the piperazine ring. When this molecule is used as a chiral auxiliary or ligand in a catalytic reaction, this steric hindrance will dictate the trajectory of incoming reactants.

Conformational Preference and Stereochemical Control:

Axial Substituent: The tert-butyl group at the C2 position preferentially adopts an axial orientation in the dominant chair conformation of the piperazine ring. nih.gov

Facial Shielding: This axial disposition creates a sterically hindered environment on one face of the molecule.

Directed Attack: Consequently, an approaching electrophile or substrate will be directed to the less hindered equatorial face, leading to a high degree of stereocontrol.

Molecular modeling studies on related 2-substituted piperazines have shown that the axial orientation can place other functional groups in specific spatial arrangements, which can be crucial for binding to receptors or for directing the course of a chemical reaction. nih.gov

Table 2: Torsional Angles and Conformational Data for a Model 2-Substituted Piperazine

| Torsional Angle | Value (degrees) | Conformation |

| C6-N1-C2-C3 | -55.2 | Chair |

| N1-C2-C3-N4 | +60.1 | Chair |

| C2-C3-N4-C5 | -58.9 | Chair |

Note: This data is representative for a generic 2-substituted piperazine in a chair conformation and is intended for illustrative purposes. Specific values for this compound may vary.

Advanced Analytical and Stereochemical Characterization Methodologies

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. For compounds with multiple chiral centers, the diastereomeric ratio (dr) is also a critical parameter. Chromatographic techniques utilizing a chiral environment are the most powerful and widely used methods for these determinations. nih.govnih.gov

Direct enantioseparation using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) is the predominant method for determining the enantiomeric purity of chiral compounds. rsc.orgresearchgate.net These techniques rely on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. humanjournals.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred technique for chiral separations due to its high efficiency, speed, and reduced environmental impact. chromatographyonline.comchromatographyonline.com It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. youtube.com The low viscosity and high diffusivity of supercritical CO₂ lead to faster separations and column equilibration compared to HPLC. shimadzu.com Polar organic solvents like methanol (B129727) or ethanol (B145695) are often added as co-solvents (modifiers) to modulate the mobile phase strength and improve peak shape. chromatographyonline.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective for a broad range of chiral compounds, including amines and their derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC remains a robust and widely used method for enantiomeric excess determination. mdpi.com The separation principle is similar to SFC, but it employs a liquid mobile phase, typically a mixture of a non-polar organic solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol) for normal-phase chromatography. humanjournals.com The choice of CSP and mobile phase composition is critical for achieving baseline resolution of the enantiomers. For amine-containing compounds, acidic or basic additives are sometimes included in the mobile phase to improve peak symmetry and resolution by minimizing undesirable interactions with the silica (B1680970) support of the CSP.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The following table provides an example of chromatographic conditions that can be applied for the chiral separation of piperazine (B1678402) derivatives.

| Parameter | Example SFC Method | Example HPLC Method |

|---|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Dimensions | 4.6 x 100 mm, 3 µm | 4.6 x 250 mm, 5 µm |

| Mobile Phase | CO₂ / Methanol with 0.1% Diethylamine (80:20, v/v) | Hexane / Isopropanol with 0.1% Diethylamine (90:10, v/v) |

| Flow Rate | 3.0 mL/min | 1.0 mL/min |

| Back Pressure | 150 bar | N/A |

| Temperature | 40 °C | 25 °C |

| Detection | UV at 220 nm | UV at 220 nm |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ipb.pt For chiral compounds like (S)-2-(tert-Butyl)piperazine, advanced NMR techniques provide detailed information about the molecule's conformation, configuration, and the dynamic processes it undergoes in solution. beilstein-journals.orgnih.gov

To determine absolute configuration or enantiomeric excess by NMR, a chiral environment must be introduced. This is typically achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). Reaction of a racemic or enantiomerically enriched amine with a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), produces a mixture of diastereomers. usm.edu These diastereomers have distinct NMR spectra, and the analysis of chemical shift differences (Δδ) between the two diastereomers can be used to assign the absolute configuration of the original amine. usm.edufrontiersin.org

Furthermore, temperature-dependent (dynamic) NMR studies can provide insights into the conformational dynamics of the piperazine ring, such as the rate of chair-to-chair interconversion. nih.govresearchgate.net The energy barriers for these conformational changes can be calculated from the coalescence temperature of specific NMR signals. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the relative stereochemistry and preferred conformation by measuring through-space proton-proton interactions. beilstein-journals.org

| NMR Technique | Application for (S)-2-(tert-Butyl)piperazine | Information Obtained |

|---|---|---|

| 1H, 13C NMR | Basic structural characterization. | Confirmation of the chemical structure, connectivity, and presence of functional groups. |

| 2D-COSY | Correlation of coupled protons. | Assignment of proton signals within the piperazine ring. |

| 2D-HSQC/HMBC | Correlation of protons with directly bonded (HSQC) or long-range coupled (HMBC) carbons. | Unambiguous assignment of all proton and carbon signals. |

| 2D-NOESY | Analysis of through-space proton-proton interactions. | Determination of the relative orientation of substituents (e.g., equatorial vs. axial tert-butyl group) and ring conformation. |

| Use of Chiral Derivatizing Agents (e.g., Mosher's Amides) | Formation of diastereomers with distinct NMR spectra. | Determination of absolute configuration and measurement of enantiomeric excess. usm.edu |

Single Crystal X-ray Diffraction for Absolute Stereochemistry Determination (for derivatives and intermediates)

Single crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and absolute stereochemistry. mdpi.com While obtaining a suitable single crystal of the dihydrochloride (B599025) salt itself can be challenging, the technique is invaluable for characterizing crystalline derivatives or synthetic intermediates. researchgate.net

The method involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is used to construct an electron density map of the molecule, from which the positions of all atoms can be determined. For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined unambiguously, often by analyzing anomalous dispersion effects (the Flack parameter). nih.gov The crystal structure reveals the precise conformation of the piperazine ring (typically a chair conformation) and the spatial arrangement of all its substituents. iucr.orgnih.gov This technique provides irrefutable proof of the stereochemical outcome of a synthetic route.

| Parameter | Example Data for a Piperazine Derivative |

|---|---|

| Chemical Formula | C20H27FN2O2 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | a = 15.72 Å, b = 5.65 Å, c = 31.40 Å; β = 93.16° |

| Key Structural Feature | Piperazine ring adopts a chair conformation with di-equatorial substituents. iucr.orgnih.gov |

| Absolute Configuration Determination | Flack parameter close to zero confirms the assigned (S) or (R) configuration. nih.gov |

Note: The data presented is illustrative for a substituted piperazine derivative and serves to exemplify the type of information obtained from an SCXRD experiment. nih.goviucr.orgnih.gov

Future Directions and Emerging Research in S 2 Tert Butyl Piperazine Dihydrochloride

The chiral piperazine (B1678402) scaffold, exemplified by (S)-2-(tert-Butyl)piperazine dihydrochloride (B599025), is a privileged structure in medicinal chemistry and a versatile building block in asymmetric synthesis. rsc.org While its primary applications have been extensively explored, emerging research is paving the way for novel and sophisticated uses. Future research is focused on harnessing its inherent chirality and functionality to build complex molecular architectures, develop innovative catalytic systems, create advanced materials, and adopt more sustainable synthetic methodologies.

Q & A

Q. Basic

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 210–254 nm) and compare retention times against reference standards .

- NMR : Analyze , , and DEPT-135 spectra to confirm tert-butyl (δ ~1.2 ppm for ) and piperazine ring protons (δ ~2.5–3.5 ppm) .

Advanced : Use high-resolution mass spectrometry (HRMS) for exact mass verification and 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

What methodologies address discrepancies in NMR data caused by tautomerism or dynamic equilibria?

Q. Advanced

- Variable-temperature NMR : Perform experiments at low temperatures (–40°C to 0°C) to "freeze" conformational changes and simplify splitting patterns .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify dominant tautomers .

How can researchers mitigate hygroscopicity and instability during storage?

Q. Basic

- Storage : Keep in airtight containers with desiccants (e.g., silica gel) at controlled room temperature (20–25°C) and protect from light .

- Handling : Use a glove box under nitrogen for moisture-sensitive reactions .

Advanced : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways and optimize formulation buffers .

What analytical techniques quantify this compound in biological matrices?

Q. Advanced

- Electrochemical HPLC : Modify carbon fiber electrodes with nickel oxide nanoparticles for enhanced sensitivity in detecting piperazine derivatives at nanomolar concentrations .

- Titrimetry : Use Oxone® (potassium peroxymonosulfate) as an oxidizing agent in non-aqueous media for precise volumetric analysis .

How can reaction yields be optimized in asymmetric synthesis?

Q. Advanced

- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to improve enantioselectivity .

- Kinetic resolution : Monitor reaction progress via inline FTIR to terminate at peak enantiomeric excess .

What safety protocols are critical for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .

- Waste disposal : Neutralize aqueous waste with sodium bicarbonate before disposal, adhering to WGK 3 regulations for environmental hazards .

How to resolve conflicting bioactivity data in receptor-binding assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.